molecular formula C20H20ClN3O3 B11335925 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11335925
M. Wt: 385.8 g/mol
InChI Key: ZBVRADBOLJECQT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through multistep reactions involving chlorination, methylation, and oxadiazole formation.
    • Industrial production methods may involve large-scale synthesis using optimized conditions, but these details remain proprietary.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions for these reactions are not explicitly documented, but standard organic chemistry methodologies would apply.
    • Major products formed during these reactions would depend on the specific reaction pathway.
  • Scientific Research Applications

    • In chemistry , this compound could serve as a building block for designing new pharmaceuticals or agrochemicals due to its unique structure.
    • In biology , it might be investigated for its potential as a bioactive compound, such as enzyme inhibitors or receptor modulators.
    • In medicine , research could explore its pharmacological properties, toxicity, and potential therapeutic applications.
    • In industry , it could find use in materials science or as a starting material for other compounds.
  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action is not readily available. it likely interacts with specific molecular targets or pathways due to its functional groups.
  • Comparison with Similar Compounds

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Properties

    Molecular Formula

    C20H20ClN3O3

    Molecular Weight

    385.8 g/mol

    IUPAC Name

    2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

    InChI

    InChI=1S/C20H20ClN3O3/c1-11-5-6-15(9-12(11)2)18-19(24-27-23-18)22-20(25)14(4)26-16-7-8-17(21)13(3)10-16/h5-10,14H,1-4H3,(H,22,24,25)

    InChI Key

    ZBVRADBOLJECQT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)C

    Origin of Product

    United States

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